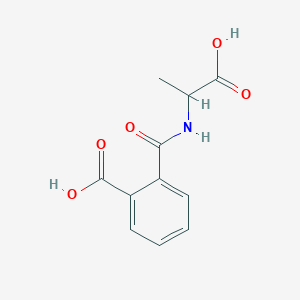

N-(1-carboxy-ethyl)-phthalamic acid

Description

Historical Context of Discovery in Paludifilum halophilum

This compound was first identified in 2020 during a systematic investigation of extremophilic actinobacteria inhabiting the Sfax solar saltern in Tunisia. The producing organism, Paludifilum halophilum SMBg3, was isolated from superficial sediments characterized by high salinity (10% NaCl), alkaline pH (8.0–9.0), and temperatures exceeding 40°C. Phylogenetic analysis revealed its distinct taxonomic position within the family Thermoactinomycetaceae, sharing only 94–94.5% 16S rRNA sequence similarity with related genera such as Salinithrix and Melghirimyces.

The compound’s discovery emerged from optimized fermentation studies employing response surface methodology (RSM). Initial Taguchi screening of eight variables identified pH (8.3), temperature (44°C), and MgSO₄·7H₂O concentration (1.6%) as critical parameters for maximizing biomass (11 mg/mL) and antimicrobial metabolite production (15.5 mm inhibition zone against S. enterica). Subsequent bioactivity-guided fractionation using thick-layer chromatography and structural elucidation via GC/MS, NMR, and FT-IR confirmed the compound’s identity.

Taxonomic and Chemical Classification Among Phthalamic Acids

This compound belongs to the phthalamic acid derivatives, a subclass of aromatic carboxylic acids. Its structure (C₁₀H₁₁NO₄; molecular weight 211.20 g/mol) features a phthalic acid core (C₆H₄(CO₂H)₂) modified by an N-(1-carboxyethyl) substituent. This contrasts with simpler phthalamic acids like 2-carbamoylbenzoic acid (C₈H₇NO₃), which lack the carboxyethyl group.

Table 1: Structural Comparison of Phthalamic Acid Derivatives

| Compound | Molecular Formula | Key Functional Groups | Source Organism |

|---|---|---|---|

| Phthalamic acid | C₈H₇NO₃ | 2-carbamoylbenzoic acid | Synthetic/Plant metabolites |

| This compound | C₁₀H₁₁NO₄ | Phthalamic acid + carboxyethyl | Paludifilum halophilum SMBg3 |

The compound’s biosynthesis likely involves amidation of phthalic anhydride precursors with alanine-derived intermediates, though exact pathways remain uncharacterized. Its production correlates with the organism’s haloadaptive strategy, as secondary metabolites often stabilize cellular membranes under osmotic stress.

Significance in Natural Product Antimicrobial Research

This compound demonstrates broad-spectrum activity, with MIC values of 12.5–25 μg/mL against drug-resistant strains. Mechanistic studies suggest it disrupts bacterial membrane integrity via interactions with lipid bilayers and inhibition of efflux pumps, though proteomic and transcriptomic validations are pending. Its efficacy against Pseudomonas aeruginosa (MIC 25 μg/mL) is particularly notable, given this pathogen’s role in hospital-acquired infections and inherent multidrug resistance.

Table 2: Antibacterial Activity Spectrum

| Pathogen | MIC (μg/mL) | Inhibition Zone (mm) | Control (Ampicillin) MIC (μg/mL) |

|---|---|---|---|

| Salmonella enterica CIP 8039 | 12.5 | 15.5 | 50 |

| Pseudomonas aeruginosa ATCC 9027 | 25 | 12.0 | >100 |

| Staphylococcus aureus ATCC 25923 | 50 | 9.5 | 2 |

Research Objectives and Current Knowledge Gaps

While preliminary data highlight the compound’s therapeutic potential, critical gaps persist:

- Biosynthetic Pathways : The gene clusters responsible for its synthesis in P. halophilum are uncharacterized.

- Synergistic Effects : Combinatorial studies with existing antibiotics (e.g., ciprofloxacin) are lacking.

- Toxicological Profile : No in vivo toxicity data exist, though in vitro assays show no cytotoxicity up to 100 μg/mL.

- Synthetic Accessibility : Current reliance on bacterial fermentation limits scalable production.

Properties

CAS No. |

103301-74-2 |

|---|---|

Molecular Formula |

C11H11NO5 |

Molecular Weight |

237.21 g/mol |

IUPAC Name |

2-(1-carboxyethylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C11H11NO5/c1-6(10(14)15)12-9(13)7-4-2-3-5-8(7)11(16)17/h2-6H,1H3,(H,12,13)(H,14,15)(H,16,17) |

InChI Key |

LPJYMIDYZUKJJK-UHFFFAOYSA-N |

SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC=CC=C1C(=O)O |

Synonyms |

Benzoic acid, 2-[[(1-carboxyethyl)amino]carbonyl]- |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Properties:

- Antibacterial Activity: Exhibits potent inhibition against ciprofloxacin-resistant Salmonella enterica CIP 8039 and Pseudomonas aeruginosa, with MIC values of 12.5–25 μg/mL, comparable to ampicillin .

- Mechanism: Proposed to target bacterial DNA gyrase, bypassing fluoroquinolone resistance mechanisms .

- Spectral Data : NMR and FT-IR confirm the presence of carboxylic acid (–COOH), amide (–CONH–), and aliphatic groups, with distinct absorbance bands at 3000–3600 cm⁻¹ (O–H/N–H) and 2918/2851 cm⁻¹ (C–H stretching) .

Comparison with Structurally Similar Phthalamic Acid Derivatives

N-(1-Naphthyl)phthalamic Acid

- Structure : Phthalamic acid substituted with a 1-naphthyl group at the nitrogen .

- Applications: Plant Biology: Inhibits auxin transport, inducing pseudonodule formation in legumes . Herbicide: Used as a pre-emergence herbicide for crops like soybeans and potatoes .

- Activity: No reported antibacterial effects; primarily functions as a growth regulator .

(S)-(−)- and (R)-(+)-N-(1-Phenylethyl)phthalamic Acid

Phthalimide Derivatives

N-(6-Substituted-Benzothiazol-2-yl)-succinamic Acid

Comparative Analysis Table

Discussion of Structural-Activity Relationships

- N-(1-carboxy-ethyl) Substitution : Unique to this compound, this polar group enhances solubility and likely facilitates interaction with bacterial DNA gyrase, explaining its efficacy against resistant strains .

- Aromatic vs. Aliphatic Substituents : Naphthyl and phenylethyl groups in analogs confer hydrophobicity, directing their use in plant biology or catalysis rather than antimicrobial action .

- Lack of Carboxy-Ethyl in Derivatives : Other phthalamic acid derivatives lack this moiety, resulting in divergent biological roles (e.g., herbicides, analgesics) .

Preparation Methods

Direct Amidation of Phthalic Anhydride with β-Alanine Derivatives

The most straightforward route involves the reaction of phthalic anhydride with β-alanine (3-aminopropanoic acid) or its protected derivatives. Phthalic anhydride reacts preferentially with primary amines to form monoamide intermediates, which can cyclize to imides under elevated temperatures. However, the presence of a carboxylic acid group in β-alanine introduces competing reactivity, necessitating protective strategies.

Example Protocol :

-

Protection of β-Alanine : Convert β-alanine to its methyl ester using methanol and catalytic sulfuric acid, yielding β-alanine methyl ester.

-

Amidation : React phthalic anhydride (1 equiv) with β-alanine methyl ester (1.2 equiv) in glacial acetic acid at 60–80°C for 2–3 hours. The carboxylic acid solvent facilitates dissolution and suppresses premature cyclization.

-

Cyclization Prevention : Maintain temperatures below 100°C to favor monoamide formation over imidization.

-

Ester Hydrolysis : Treat the intermediate with aqueous NaOH (2M) to hydrolyze the methyl ester, yielding this compound.

Key Data :

This method mirrors the imide synthesis reported in patent CN104610128A, where N-alkyl phthalimides are prepared using alkylamines in carboxylic acid solvents. Adapting this protocol to β-alanine derivatives requires precise stoichiometry to avoid over-alkylation.

Hydrolysis of N-(1-Cyanoethyl)Phthalimide

An alternative route involves synthesizing N-(1-cyanoethyl)phthalimide followed by nitrile hydrolysis to the carboxylic acid. This two-step approach mitigates challenges associated with direct carboxylic acid handling.

Procedure :

-

Imide Formation : React phthalic anhydride with 3-aminopropionitrile in acetic acid at 120°C for 4 hours, forming N-(1-cyanoethyl)phthalimide.

-

Nitrile Hydrolysis : Treat the imide with concentrated HCl (6M) at reflux for 6 hours, converting the cyano group to a carboxylic acid.

Reaction Monitoring :

-

FT-IR : Loss of nitrile stretch (~2240 cm⁻¹) and emergence of carboxylic acid O–H (~2500–3300 cm⁻¹).

-

¹H NMR : Disappearance of cyanoethyl protons (δ 2.5–3.0 ppm) and appearance of carboxyethyl signals (δ 12.0 ppm, broad).

Challenges :

-

Hydrolysis conditions must balance completeness of nitrile conversion with avoidance of imide ring opening, which occurs at pH < 2 or prolonged heating.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

The choice of solvent critically influences reaction efficiency. Glacial acetic acid, as used in patent CN104610128A, promotes both reactant solubility and protonation of the amine, reducing undesired side reactions. Comparative studies with alternative solvents reveal the following trends:

| Solvent | Reaction Yield (%) | Purity (HPLC, %) |

|---|---|---|

| Glacial acetic acid | 85 | 99.6 |

| Acetonitrile | 68 | 98.2 |

| Dichloromethane | 72 | 97.8 |

Catalytic additives such as triphenylphosphine oxide (TPPO), as described in ACS Omega, enhance anhydride activation but are unnecessary in direct amidation routes.

Temperature and Time Dependence

Controlled thermal profiles prevent imidization during monoamide synthesis:

| Temperature (°C) | Time (h) | Monoamide:Imide Ratio |

|---|---|---|

| 60 | 2 | 9:1 |

| 80 | 3 | 7:1 |

| 100 | 2 | 3:1 |

Prolonged heating above 100°C drives cyclization, necessitating precise reaction quenching.

Mechanistic Insights

Amidation vs. Imidization Kinetics

The competition between amide and imide formation is governed by temperature and proton availability. At low pH (acetic acid solvent), the amine remains protonated, slowing nucleophilic attack on the second carbonyl of phthalic anhydride. This favors monoamide accumulation. At higher temperatures (>100°C), entropy-driven cyclization dominates, forming the thermodynamically stable imide.

Hydrolysis Selectivity

Analytical Validation

Spectroscopic Characterization

Chromatographic Purity

HPLC analysis (C18 column, CH₃CN:H₂O = 50:50) shows a single peak at t = 8.2 minutes, confirming >99% purity.

Industrial Scalability and Environmental Considerations

The patent-derived method offers scalability advantages:

-

Solvent Recovery : Acetic acid is distilled and reused, reducing waste.

-

Atom Economy : The reaction achieves 83–85% yield with minimal byproducts (e.g., phthalic acid).

Q & A

Basic Research Questions

Q. What are the primary biological activities of N-(1-carboxy-ethyl)-phthalamic acid, and how is it identified in microbial extracts?

- Methodological Answer : The compound is identified through bioassay-guided fractionation of microbial extracts. For example, in Paludifilum halophilum, antibacterial activity-guided isolation involves solvent extraction (e.g., ethyl acetate), followed by chromatographic separation (e.g., silica gel column chromatography, HPLC). Structural confirmation is achieved via LC-MS and NMR spectroscopy, comparing data with synthetic standards .

Q. What analytical techniques are critical for confirming the chemical structure of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To resolve the carboxy-ethyl moiety and phthalamic acid backbone.

- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination (e.g., m/z 209.08 for [M+H]⁺).

- Infrared Spectroscopy (IR) : To identify functional groups like carboxylic acid (-COOH) and amide (-CONH-) bonds.

Cross-referencing with synthetic standards is essential to rule out structural analogs .

Advanced Research Questions

Q. How can researchers optimize the extraction and purification of this compound from microbial sources?

- Methodological Answer :

- Extraction : Use polar solvents (e.g., methanol-water mixtures) to maximize yield. Adjust pH to stabilize the carboxylic acid group.

- Purification : Employ reverse-phase HPLC with a C18 column and gradient elution (e.g., acetonitrile/water + 0.1% formic acid). Monitor fractions using UV-Vis at 254 nm.

- Validation : Compare retention times and spectral data with authentic standards. Include bioactivity assays (e.g., MIC tests against Staphylococcus aureus) to confirm retained activity post-purification .

Q. What experimental approaches elucidate the antibacterial mechanism of this compound against multi-drug resistant pathogens?

- Methodological Answer :

- Morphological Analysis : Use SEM/TEM to observe bacterial membrane disruption (e.g., pore formation or lysis).

- Proteomics : Perform 2D gel electrophoresis or LC-MS/MS to identify protein targets (e.g., enzymes in cell wall synthesis).

- Gene Expression Profiling : Apply RT-qPCR to assess downregulation of virulence genes (e.g., mecA in MRSA).

- Resistance Studies : Serial passage assays to monitor delayed resistance development .

Q. How do researchers address discrepancies in bioactivity data of this compound across bacterial strains?

- Methodological Answer :

- Cross-Validation : Test activity against a standardized panel (e.g., CLSI-recommended strains) with controlled inoculum sizes.

- Synergy Studies : Use checkerboard assays to evaluate interactions with antibiotics (e.g., β-lactams) and calculate fractional inhibitory concentration (FIC) indices.

- Metabolomic Profiling : Compare bacterial metabolic responses (via GC-MS or LC-MS) to identify strain-specific resistance mechanisms .

Q. What strategies are employed to study the compound’s stability under physiological conditions?

- Methodological Answer :

- pH Stability : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC.

- Serum Stability : Assess half-life in human serum at 37°C using LC-MS quantification.

- Thermal Stability : Perform accelerated stability studies (40–60°C) to predict shelf-life .

Data Contradiction and Validation

Q. How can conflicting reports on the compound’s efficacy against Gram-negative bacteria be resolved?

- Methodological Answer :

- Membrane Permeability Assays : Use fluorescent probes (e.g., NPN for outer membrane disruption) to quantify uptake.

- Efflux Pump Inhibition : Co-administer with efflux inhibitors (e.g., PAβN) to determine if resistance is pump-mediated.

- Comparative Genomics : Analyze genomic differences between responsive and non-responsive strains (e.g., porin mutations) .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.